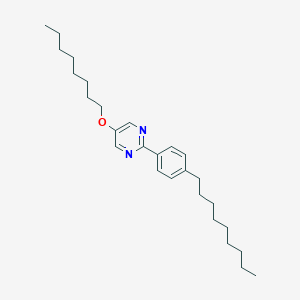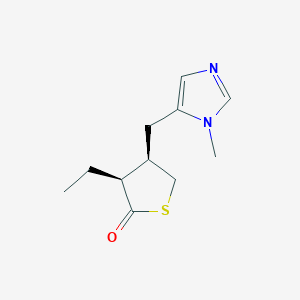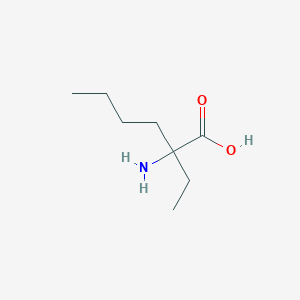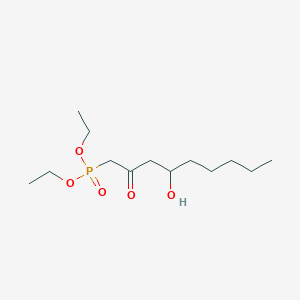![molecular formula C20H24O4 B039320 5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione CAS No. 113122-50-2](/img/structure/B39320.png)
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Vue d'ensemble
Description
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione is a complex organic compound . It is available for purchase from various chemical suppliers. More detailed information about this compound, including its characteristics, safety, usage, and more can be found in the MSDS/SDS .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The name suggests that it is a pentacyclic compound, meaning it contains five rings . More detailed structural information, including its molar weight, SMILES code, and IUPAC name, can be found in various chemical databases .Applications De Recherche Scientifique
Complex Polycyclic Skeletons : A study by Lu et al. (2007) identified a newly found alkaloid with a complex polycyclic skeleton, emphasizing the structural complexity and potential biological relevance of such compounds.
Reactivity Studies : Research by Brown, Burge, and Collins (1984) explored the reactivity of similar compounds, contributing to the understanding of chemical behaviors and potential applications in synthetic chemistry.
Dehydration and Structural Transformations : The work of Falshaw and Franklinos (1984) focused on dehydration reactions and structural transformations, offering insights into chemical processes that could be relevant for various synthetic applications.
Synthesis of Cyclobutenediones : Xu et al. (1991) conducted a study on the synthesis of substituted cyclobutenediones, highlighting the versatility of compounds like 3-ethenyl-4-methoxycyclobutene-1,2-dione in synthesizing a variety of other ring systems. This study sheds light on the potential synthetic utility of related compounds (Xu et al., 1991).
Synthesis and Conversion to Other Compounds : Research by Liu et al. (2003) on dimethyl squarate and its conversion to related compounds, including 3-ethenyl-4-methoxycyclobutene-1,2-dione, underscores the significance of these compounds in synthetic chemistry.
Face Selectivity in Diels-Alder Additions : Meerpoel et al. (1994) studied the face selectivity of Diels-Alder additions to similar compounds, providing valuable information for synthetic strategies involving such reactions (Meerpoel et al., 1994).
Conformational Analysis : A study by Grützmacher and Neumann (1993) on the conformation of methylated metacyclophan-10-enes offers insights into the stereochemical aspects of similar compounds.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-4-17(2)7-6-13-12(10-17)14(21)20(23)15-18(3,16(22)24-20)8-5-11-9-19(11,13)15/h4,10-11,13,15,23H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENFFEBXHXPBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)C(=O)C3(C4C25CC5CCC4(C(=O)O3)C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921001 | |
| Record name | 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myrocin C | |
CAS RN |
113122-50-2 | |
| Record name | Myrocin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113122502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)




![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
